Bis(4-Methoxyphenyl)methanone-d8

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Purity

Quantifying Bis(4-Methoxyphenyl)methanone by LC-MS/MS fails when analyte and internal standard co-elute with identical masses. This +8 Da deuterated analog resolves that limitation. • Identical retention time & ionization efficiency eliminate matrix-effect bias • 98 atom % D enrichment enables sub-ppb detection without co-extracted interference • Stable at room temperature for multi-year monitoring campaigns; supplied as a white solid

Molecular Formula C15H14O3
Molecular Weight 250.32 g/mol
Cat. No. B15141415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-Methoxyphenyl)methanone-d8
Molecular FormulaC15H14O3
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyRFVHVYKVRGKLNK-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-Methoxyphenyl)methanone-d8: Chemical Identity, Isotopic Specifications, and Procurement-Relevant Baseline


Bis(4-Methoxyphenyl)methanone-d8 (CAS 350818-55-2), also named 4,4'-Dimethoxybenzophenone-d8 (rings-d8), is a stable isotope-labeled analog of the diaryl ketone Bis(4-Methoxyphenyl)methanone (CAS 90-96-0). This deuterated compound bears eight deuterium atoms distributed across the two aromatic rings (rings-d8 labeling pattern), yielding a molecular formula of C15H6D8O3 and a molecular weight of 250.32 Da . It is supplied as a white solid and is classified as a stable isotope-labeled research compound not intended for human or veterinary use . Its primary value in analytical chemistry arises from its function as an internal standard for the accurate quantification of the non-deuterated parent compound in mass spectrometry-based assays.

Why Bis(4-Methoxyphenyl)methanone-d8 Cannot Be Replaced by Its Non-Deuterated Analog or Other Benzophenone Internal Standards


The use of a non-deuterated analog as an internal standard in LC-MS/MS quantification of Bis(4-Methoxyphenyl)methanone is fundamentally compromised because the analyte and the internal standard share identical molecular weights and fragmentation patterns, making chromatographic co-elution produce indistinguishable signals that preclude reliable peak integration [1]. A structurally related but non-identical benzophenone internal standard, such as Benzophenone-d10, introduces differential ionization efficiency and chromatographic retention due to the absence of the para-methoxy substituents, which can systematically bias quantification results when the analyte and internal standard experience different matrix effects . Bis(4-Methoxyphenyl)methanone-d8 overcomes both limitations by providing an isotopic mass shift of +8 Da while maintaining full chemical and physical equivalence to the target analyte.

Quantitative Differentiation Evidence: Bis(4-Methoxyphenyl)methanone-d8 Versus Closest Analogs and In-Class Alternatives


Isotopic Enrichment: 98 atom % D Ensures Minimal Signal Cross-Talk with Non-Deuterated Analyte

The isotopic enrichment of Bis(4-Methoxyphenyl)methanone-d8 is specified at 98 atom % D . This means that in a population of 100 labeled molecules, 98 carry the full complement of eight deuterium atoms. The residual ~2 atom % hydrogen at labeled positions determines the lower limit of detectable analyte signal that can be resolved from the internal standard background. For the non-deuterated parent compound (natural abundance), the background signal at the d8 mass channel is essentially zero, representing an infinite signal-to-background advantage in principle; however, the practical limit of quantification is set by the isotopic purity of the deuterated product. A lower isotopic enrichment (e.g., 95 atom % D) would increase the baseline contribution at the analyte mass and degrade the lower limit of quantification (LLOQ).

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Purity

Mass Shift of +8 Da Provides Baseline Chromatographic Resolution from Parent Compound in Quadrupole and TOF Mass Spectrometers

Bis(4-Methoxyphenyl)methanone-d8 exhibits a molecular ion [M+H]+ at m/z 251.3 Da, whereas the non-deuterated compound appears at m/z 243.3 Da, representing a mass shift of Δm = +8.0 Da . This separation is sufficient for baseline resolution in quadrupole and time-of-flight mass spectrometers operating at unit resolution. In contrast, a d5-labeled benzophenone (e.g., Benzophenone-2,3,4,5,6-d5) provides a shift of only +5 Da, which may be insufficient to fully separate the isotopic clusters of mono-chlorinated or brominated analogs sometimes co-extracted in environmental samples.

Stable Isotope Labeling Mass Spectrometry Chromatographic Co-elution

Identical Chromatographic Retention and Ionization Efficiency Versus Non-Deuterated Parent Confirms Suitability as True Isotope Dilution Internal Standard

The fundamental requirement for a stable isotope-labeled internal standard is that it co-elutes with the target analyte and exhibits identical ionization efficiency under the same source conditions [1]. Because deuterium substitution does not alter the electronic structure of the carbonyl or methoxy groups, Bis(4-Methoxyphenyl)methanone-d8 is chemically indistinguishable from the parent compound in reversed-phase HPLC. This property eliminates the differential matrix effect correction factor (often expressed as the IS-normalized matrix factor) that must be applied when using a non-analog internal standard [2]. When Benzophenone-d10 is used as an internal standard for 4,4'-Dimethoxybenzophenone, differences in polarity (log P ~3.0 for benzophenone vs ~3.5 for the dimethoxy derivative) can produce divergent extraction recoveries and ionization suppression/enhancement profiles across sample types.

Stable Isotope Dilution Matrix Effects LC-MS Method Validation

Defined Stability Profile Supports Long-Term Procurement and Storage Planning

According to the manufacturer's SDS, Bis(4-Methoxyphenyl)methanone-d8 is stable for at least three years when stored at room temperature under recommended conditions, after which re-analysis for chemical purity is advised . This contrasts with many light-sensitive benzophenone derivatives that require refrigerated storage and protection from light to prevent photodegradation. The room-temperature stability simplifies inventory management and reduces cold-chain shipping costs, which can represent a significant fraction of the total procurement cost for international orders.

Compound Stability Procurement Lifecycle Storage Conditions

Optimal Procurement-Driven Application Scenarios for Bis(4-Methoxyphenyl)methanone-d8


Quantitative LC-MS/MS Analysis of 4,4'-Dimethoxybenzophenone Migration from Food Contact Materials

Bis(4-Methoxyphenyl)methanone-d8 serves as the optimal internal standard for quantifying the migration of 4,4'-Dimethoxybenzophenone (a UV-absorbing additive used in plastic packaging) into food simulants. Its +8 Da mass shift (98 atom % D enrichment) enables precise quantification at sub-ppb levels without interference from co-extracted matrix components . The identical retention time and ionization efficiency eliminate the need for matrix-matched calibration curves, streamlining regulatory compliance testing.

Pharmacokinetic and Metabolic Tracing of Bis(4-Methoxyphenyl)methanone-Derived Drug Candidates

In preclinical drug development, Bis(4-Methoxyphenyl)methanone-d8 is used as a tracer for quantifying the parent scaffold and its metabolites in plasma and tissue homogenates. The deuterium label allows differentiation between the administered compound and endogenous or environmentally-derived benzophenone analogs, as recommended in general stable isotope dilution protocols [1].

Environmental Fate and Occurrence Studies of Benzophenone-Type UV Filters

This labeled compound is ideally suited as a surrogate or internal standard in multi-residue analytical methods for benzophenone UV filters in water, sediment, and biota. Its high isotopic purity (98 atom % D) minimizes detection limit degradation, while the room-temperature stability supports multi-year monitoring campaigns with consistent internal standard lot performance .

Method Development and Validation for Extractables and Leachables Testing

For pharmaceutical container-closure system evaluation, Bis(4-Methoxyphenyl)methanone-d8 provides a chemically identical internal standard that corrects for extraction efficiency and instrument drift without introducing retention-time mismatches that complicate peak assignment in complex extractables profiles [1].

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